molecular formula C10H15NO2 B1427320 1-(4-Oxocyclohexyl)pyrrolidin-2-one CAS No. 1352933-85-7

1-(4-Oxocyclohexyl)pyrrolidin-2-one

Cat. No. B1427320
M. Wt: 181.23 g/mol
InChI Key: LITOUEJAJQBLGI-UHFFFAOYSA-N
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Description

1-(4-Oxocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including 1-(4-Oxocyclohexyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis process can be easily tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of 1-(4-Oxocyclohexyl)pyrrolidin-2-one is represented by the SMILES notation: C1CC(=O)N(C1)C2CCC(=O)CC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

1-(4-Oxocyclohexyl)pyrrolidin-2-one is a compound with a molecular weight of 181.23 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Regio- and Stereochemistry in Chemical Reactions : Pyrrolidin-1-yl-4-t-butylcyclohexene, a related compound, demonstrates unique regio- and stereochemistry in reactions with methyl β-styryl sulphone. These findings are significant for understanding the reaction mechanisms and synthesizing specific desired products (Fabrissin et al., 1980).

  • Organocatalysis in Asymmetric Synthesis : Polystyrene-immobilized pyrrolidine has been developed as an efficient, reusable organocatalyst for asymmetric Michael addition, demonstrating high yields and selectivity. This application is significant in the field of green chemistry and sustainable synthesis methods (Miao & Wang, 2008).

  • Structural and Conformational Studies : The structural and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been extensively studied, highlighting its potential as an antineoplastic agent. Such studies are crucial for drug design and understanding molecular interactions (Banerjee et al., 2002).

  • Crystal Structure Analysis : The crystal structure of various pyrrolidine derivatives has been determined, providing insights into their chemical properties and potential applications in medicinal chemistry (Thinagar et al., 2000).

  • Biological Activity Prediction : The synthesis of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and the prediction of their biological activity have been researched. Such studies contribute to the discovery of new pharmacologically active compounds (Kharchenko et al., 2008).

  • Green Chemistry Applications : The synthesis of pyrrolidin-2-ones in aqueous medium using ultrasound, a green chemistry approach, highlights the importance of developing environmentally sustainable processes in organic synthesis (Franco et al., 2012).

Safety And Hazards

The safety data sheet for 1-(4-Oxocyclohexyl)pyrrolidin-2-one indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2) .

Future Directions

Pyrrolidin-2-ones, including 1-(4-Oxocyclohexyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, future research could focus on exploring new synthetic approaches and applications for these compounds.

properties

IUPAC Name

1-(4-oxocyclohexyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITOUEJAJQBLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Oxocyclohexyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidin-2-one (143 mg, 0.64 mmol) from above step B, was dissolved in acetonitrile, treated with 6N HCl, and stirred at room temperature for 18 h. reaction mixture was concentrated in vacuo, treated with saturated NaHCO3 to pH 6. The solvents were removed under vacuum and the residue treated with saturated NaCl (2 mL) and extracted with 4:1 EtOAc/iPrOH (×4). The organic fractions were combined, filtered and evaporated to give 115 mg of 1-(4-oxocyclohexyl)pyrrolidin-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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